molecular formula C14H23NO2 B5241812 2-[4-(2-Ethylphenoxy)butylamino]ethanol

2-[4-(2-Ethylphenoxy)butylamino]ethanol

Cat. No.: B5241812
M. Wt: 237.34 g/mol
InChI Key: HYOZYYFYECQBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Ethylphenoxy)butylamino]ethanol is a chemical compound that belongs to the class of alkanolamines. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Ethylphenoxy)butylamino]ethanol typically involves the reaction of 2-ethylphenol with 1,4-dibromobutane to form 4-(2-ethylphenoxy)butane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Ethylphenoxy)butylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is a primary amine.

    Substitution: The major products are halides or alkyl derivatives.

Scientific Research Applications

2-[4-(2-Ethylphenoxy)butylamino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-(2-Ethylphenoxy)butylamino]ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanol
  • 2-(Ethylamino)ethanol
  • 2-(Methylamino)ethanol
  • 2-Dimethylaminoethanol

Uniqueness

Compared to similar compounds, 2-[4-(2-Ethylphenoxy)butylamino]ethanol has a unique structure that combines both an aromatic ring and a long aliphatic chain. This structure provides it with distinct chemical properties, such as increased hydrophobicity and the ability to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(2-ethylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-13-7-3-4-8-14(13)17-12-6-5-9-15-10-11-16/h3-4,7-8,15-16H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZYYFYECQBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.